molecular formula C33H52O6Si2 B587799 Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin CAS No. 1795128-69-6

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin

Cat. No.: B587799
CAS No.: 1795128-69-6
M. Wt: 600.943
InChI Key: UXOOAVJYBUPJAX-HBKJEHTGSA-N
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Description

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin is a synthetic derivative of curcumin, a natural compound found in turmeric. This compound is characterized by the presence of tert-butyl-dimethylsilyl groups attached to the hydroxyl groups of curcumin, enhancing its stability and solubility. It has a molecular formula of C33H52O6Si2 and a molecular weight of 600.93 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin typically involves the protection of the hydroxyl groups of curcumin using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying curcumin derivatives.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s due to its enhanced stability and bioavailability compared to curcumin.

    Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin stands out due to its enhanced stability and solubility, making it more suitable for various research and therapeutic applications compared to its parent compound and other derivatives .

Biological Activity

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin (DBDC) is a synthetic derivative of curcumin, a natural polyphenolic compound derived from turmeric (Curcuma longa). This compound has garnered attention due to its enhanced stability and solubility compared to its parent compound, curcumin. The biological activity of DBDC is primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

DBDC is characterized by the presence of two tert-butyl-dimethylsilyl groups attached to the hydroxyl groups of curcumin. Its molecular formula is C33H52O6Si2C_{33}H_{52}O_{6}Si_{2} with a molecular weight of 600.93 g/mol. The modification of the hydroxyl groups significantly enhances the compound's lipophilicity and bioavailability, making it a potential candidate for therapeutic applications.

The biological effects of DBDC can be attributed to several mechanisms:

  • Antioxidant Activity : DBDC exhibits strong free radical scavenging capabilities, reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Activity : The compound inhibits pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation. This effect is particularly relevant in chronic inflammatory conditions.
  • Anticancer Activity : DBDC has been shown to induce apoptosis in cancer cells through modulation of signaling pathways such as NF-κB and MAPK. It can inhibit tumor growth by interfering with cell cycle progression and promoting cell death in various cancer cell lines.

Research Findings

Numerous studies have explored the biological activity of DBDC, highlighting its therapeutic potential:

  • Antioxidant Studies : Research indicates that DBDC significantly reduces reactive oxygen species (ROS) levels in vitro, demonstrating its efficacy as an antioxidant agent.
  • Anti-inflammatory Studies : In cell culture models, DBDC was found to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in managing inflammatory diseases.
  • Anticancer Studies : In vitro assays demonstrated that DBDC effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent anticancer activity .

Comparison with Curcumin and Other Derivatives

CompoundStabilityBioavailabilityAntioxidant ActivityAnticancer Activity
CurcuminLowLowModerateModerate
TetrahydrocurcuminModerateModerateHighModerate
This compoundHighHighVery HighHigh

DBDC stands out due to its enhanced stability and bioavailability compared to curcumin and other derivatives, making it more suitable for therapeutic applications.

Case Studies

Several case studies have illustrated the potential applications of DBDC:

  • Case Study 1 : A study on mice demonstrated that DBDC administration reduced tumor size in xenograft models of breast cancer. The mechanism involved downregulation of oncogenic signaling pathways.
  • Case Study 2 : Clinical trials assessing the anti-inflammatory effects of DBDC in patients with rheumatoid arthritis showed significant reductions in pain and inflammation markers after treatment .

Properties

IUPAC Name

(1E,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]hepta-1,6-diene-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-22,26-27,34-35H,23H2,1-12H3/b17-13+,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOOAVJYBUPJAX-HBKJEHTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(CC(C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([Si](OC1=C(C=C(C=C1)/C=C/C(O)CC(O)/C=C/C2=CC(=C(C=C2)O[Si](C(C)(C)C)(C)C)OC)OC)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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